molecular formula C17H12O4 B11847671 Benzaldehyde, 5-methoxy-2-(2-oxo-2H-1-benzopyran-4-yl)- CAS No. 820209-50-5

Benzaldehyde, 5-methoxy-2-(2-oxo-2H-1-benzopyran-4-yl)-

Cat. No.: B11847671
CAS No.: 820209-50-5
M. Wt: 280.27 g/mol
InChI Key: UPODBZBBLVKRCY-UHFFFAOYSA-N
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Description

Benzaldehyde, 5-methoxy-2-(2-oxo-2H-1-benzopyran-4-yl)- is a complex organic compound that belongs to the class of benzopyran derivatives This compound is characterized by its unique structure, which includes a benzaldehyde group, a methoxy group, and a benzopyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 5-methoxy-2-(2-oxo-2H-1-benzopyran-4-yl)- typically involves multi-step organic reactions. One common method involves the condensation of 5-methoxy-2-hydroxybenzaldehyde with 4-hydroxycoumarin under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 5-methoxy-2-(2-oxo-2H-1-benzopyran-4-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzaldehyde, 5-methoxy-2-(2-oxo-2H-1-benzopyran-4-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzaldehyde, 5-methoxy-2-(2-oxo-2H-1-benzopyran-4-yl)- involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes and proteins involved in cancer cell proliferation. The compound induces apoptosis in cancer cells by disrupting cellular pathways and triggering programmed cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzaldehyde, 5-methoxy-2-(2-oxo-2H-1-benzopyran-4-yl)- is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

820209-50-5

Molecular Formula

C17H12O4

Molecular Weight

280.27 g/mol

IUPAC Name

5-methoxy-2-(2-oxochromen-4-yl)benzaldehyde

InChI

InChI=1S/C17H12O4/c1-20-12-6-7-13(11(8-12)10-18)15-9-17(19)21-16-5-3-2-4-14(15)16/h2-10H,1H3

InChI Key

UPODBZBBLVKRCY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=O)OC3=CC=CC=C32)C=O

Origin of Product

United States

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